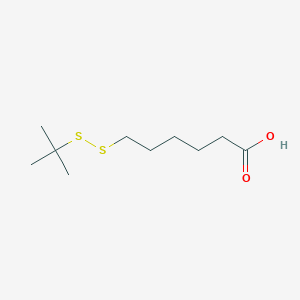![molecular formula C13H16O5S B14083273 [(2S,4R)-4-benzyl-5-oxooxolan-2-yl]methyl methanesulfonate](/img/structure/B14083273.png)
[(2S,4R)-4-benzyl-5-oxooxolan-2-yl]methyl methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2S,4R)-4-benzyl-5-oxooxolan-2-yl]methyl methanesulfonate is a chemical compound with a complex structure that includes a benzyl group, an oxolan ring, and a methanesulfonate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,4R)-4-benzyl-5-oxooxolan-2-yl]methyl methanesulfonate typically involves the reaction of a suitable oxolan derivative with methanesulfonyl chloride in the presence of a base. The reaction conditions often include:
Solvent: Dichloromethane or another non-polar solvent.
Base: Triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Temperature: The reaction is usually carried out at low temperatures (0-5°C) to control the rate of reaction and prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated synthesis modules can enhance the efficiency and reproducibility of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
[(2S,4R)-4-benzyl-5-oxooxolan-2-yl]methyl methanesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be replaced by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The benzyl group can be oxidized to a benzaldehyde or reduced to a benzyl alcohol.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and methanesulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products Formed
Substitution: Corresponding amines, thiols, or ethers.
Oxidation: Benzaldehyde.
Reduction: Benzyl alcohol.
Hydrolysis: Methanesulfonic acid and the corresponding alcohol.
Wissenschaftliche Forschungsanwendungen
[(2S,4R)-4-benzyl-5-oxooxolan-2-yl]methyl methanesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of [(2S,4R)-4-benzyl-5-oxooxolan-2-yl]methyl methanesulfonate involves its ability to act as an alkylating agent. The methanesulfonate group can transfer an alkyl group to nucleophilic sites on DNA, proteins, or other biomolecules, leading to modifications that can affect their function. This property is particularly useful in studying DNA repair mechanisms and in the development of chemotherapeutic agents .
Vergleich Mit ähnlichen Verbindungen
[(2S,4R)-4-benzyl-5-oxooxolan-2-yl]methyl methanesulfonate can be compared with other alkylating agents and oxolan derivatives:
Similar Compounds: Methyl methanesulfonate, ethyl methanesulfonate, and other methanesulfonate esters.
Uniqueness: The presence of the benzyl group and the specific stereochemistry (2S,4R) confer unique reactivity and selectivity in its interactions with biological molecules
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool for research and industrial applications. Further studies are needed to fully explore its capabilities and potential benefits.
Eigenschaften
Molekularformel |
C13H16O5S |
|---|---|
Molekulargewicht |
284.33 g/mol |
IUPAC-Name |
[(2S,4R)-4-benzyl-5-oxooxolan-2-yl]methyl methanesulfonate |
InChI |
InChI=1S/C13H16O5S/c1-19(15,16)17-9-12-8-11(13(14)18-12)7-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3/t11-,12+/m1/s1 |
InChI-Schlüssel |
TWHMWGRKDHIAOI-NEPJUHHUSA-N |
Isomerische SMILES |
CS(=O)(=O)OC[C@@H]1C[C@H](C(=O)O1)CC2=CC=CC=C2 |
Kanonische SMILES |
CS(=O)(=O)OCC1CC(C(=O)O1)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


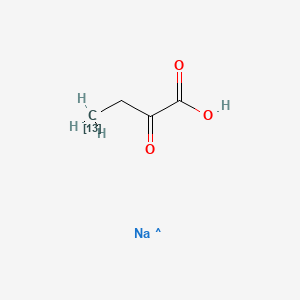


![2-Cyclopropyl-6-methyl-N-[3-[3-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-3-oxetanyl]phenyl]-4-pyrimidinecarboxamide](/img/structure/B14083213.png)

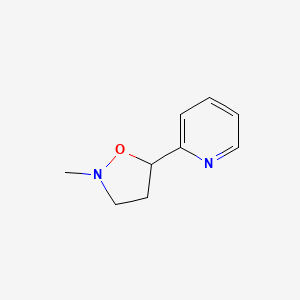
![N'-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-dimethylmethanimidamide](/img/structure/B14083231.png)
![5-(2-hydroxy-3,4-dimethylphenyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B14083247.png)
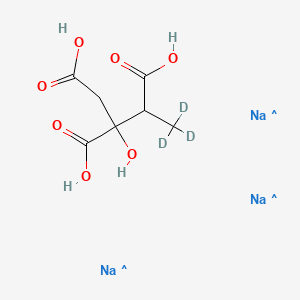
![2-(6-Ethoxy-1,3-benzothiazol-2-yl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083263.png)
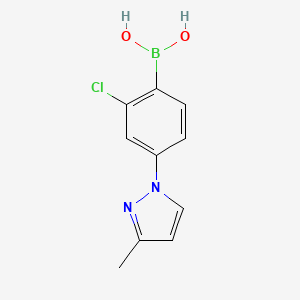
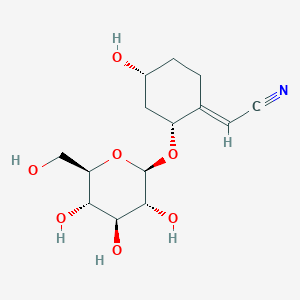
![7-(2-furyl)-3-(4-methylphenyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B14083279.png)
